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Compound of Interest

Compound Name: 7-Methoxy-4-nitro-1H-indole

Cat. No.: B182110

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a
vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its
electron-rich nature dictates a broad spectrum of chemical reactivity.[1] The strategic
placement of substituents on the indole scaffold dramatically modulates its electronic
properties, reactivity, and biological interactions. This guide focuses on 7-Methoxy-4-nitro-1H-
indole, a molecule featuring a compelling electronic dichotomy: a potent electron-donating
group (EDG), methoxy (-OCHs), on the benzene ring and a powerful electron-withdrawing
group (EWG), nitro (-NO2), at a key position.

This specific substitution pattern creates a unique chemical entity. The 7-methoxy group
enhances the electron density of the bicyclic system, while the 4-nitro group significantly
depletes it, particularly within the carbocyclic portion.[1] This push-pull electronic arrangement
is not merely a structural curiosity; it is a design principle that imparts distinct reactivity and
potential for specialized applications, from a building block in targeted drug synthesis to a
component in advanced materials like fluorescent probes.[2] This document serves as a
technical deep-dive into the synthesis, characterization, reactivity, and potential applications of
this intriguing molecule.

Molecular Structure and Physicochemical
Properties

7-Methoxy-4-nitro-1H-indole is a substituted indole with the molecular formula CoHsN20s.
The core structure consists of a fused benzene and pyrrole ring. The methoxy group at position
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7 and the nitro group at position 4 are critical determinants of its chemical behavior.
Diagram 1: Annotated Structure of 7-Methoxy-4-nitro-1H-indole
Caption: Molecular structure with IUPAC numbering.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro
group establishes a significant dipole moment and influences the molecule's solubility, melting
point, and chromatographic behavior.

Property Value Source
Molecular Formula CoHsN203 [3]
Molecular Weight 192.17 g/mol [3]
CAS Number 175913-32-3 [3]
LogP 2.60790 (Predicted) [4]
Polar Surface Area (PSA) 70.84 A2 (Predicted) [4]

_ No data available (likely a
Physical Appearance ) ) N/A
yellow crystalline solid)

Purity =>95% (Commercial) [3]

Synthesis of 7-Methoxy-4-nitro-1H-indole

A validated experimental protocol for the direct synthesis of 7-Methoxy-4-nitro-1H-indole is
not prominently described in peer-reviewed literature. However, a plausible and chemically
sound synthetic route can be proposed based on established methodologies for indole
modification, primarily through the electrophilic nitration of a suitable precursor.

The most logical precursor is 7-Methoxy-1H-indole (CAS 3189-22-8).[5] The key to the
synthesis is controlling the regioselectivity of the nitration. In electrophilic aromatic substitution
on the indole ring, the C3 position is generally the most nucleophilic and kinetically favored site
of attack. However, substitution on the benzene portion of the ring is governed by the existing
substituents. The methoxy group at C7 is an ortho-, para-director. The ortho positions are C6
and C8 (part of the pyrrole ring), and the para position is C5. Therefore, direct nitration of 7-
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methoxy-1H-indole would be expected to yield a mixture of isomers, primarily the 5-nitro and
potentially the 6-nitro or 3-nitro derivatives.[6]

Achieving substitution at the C4 position requires a more nuanced strategy, potentially involving
a blocking group or starting from a precursor where the C4 position is pre-functionalized or
activated for nitration. A common strategy for synthesizing 4-nitroindoles is the Reissert indole
synthesis.[7]

Diagram 2: Proposed Synthetic Pathway via Electrophilic Nitration
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Caption: Generalized workflow for the synthesis of 7-Methoxy-4-nitro-1H-indole.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized approach and requires optimization. All work should be
conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize 7-Methoxy-4-nitro-1H-indole from 7-Methoxy-1H-indole.
Materials:

e 7-Methoxy-1H-indole

e Concentrated Sulfuric Acid (H2SOa4, 98%)

e Concentrated Nitric Acid (HNOs, 70%)
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e Acetic Anhydride

o Ethyl Acetate

e Saturated Sodium Bicarbonate (NaHCOs3) solution

e Brine (Saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)

 Silica Gel for column chromatography

o Hexanes/Ethyl Acetate solvent system

Procedure:

» Preparation of Nitrating Agent: In a flask cooled in an ice-salt bath to -10 °C, slowly add
concentrated nitric acid dropwise to a stirred volume of acetic anhydride. Maintain the
temperature below 0 °C. This in-situ formation of acetyl nitrate is a milder alternative to
mixed acid.[8]

» Dissolution of Starting Material: In a separate three-neck round-bottom flask equipped with a
stirrer, thermometer, and addition funnel, dissolve 1.0 equivalent of 7-Methoxy-1H-indole in
acetic anhydride. Cool the solution to -10 °C.

» Nitration Reaction: Slowly add the pre-formed cold acetyl nitrate solution dropwise to the
stirred indole solution. Critically maintain the internal reaction temperature below -5 °C to
minimize side product formation.

» Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
The consumption of the starting material and the appearance of new, more polar spots (due
to the nitro group) will indicate reaction progression.

e Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed
ice with vigorous stirring.

o Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution
by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with
ethyl acetate.

e Washing and Drying: Combine the organic extracts and wash sequentially with water and
then brine. Dry the organic layer over anhydrous MgSOa or NazSOa.

e Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.

« Purification: The resulting crude solid will be a mixture of isomers. Purify the desired 7-
Methoxy-4-nitro-1H-indole using flash column chromatography on silica gel, typically with a
gradient of ethyl acetate in hexanes. The separation of positional isomers can be challenging
and requires careful selection of the eluent system.

o Characterization: Collect the fractions containing the desired product (identified by TLC),
combine them, and remove the solvent. Characterize the final product by NMR, IR, and
Mass Spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While a complete, published experimental spectrum for 7-Methoxy-4-nitro-1H-indole is not
readily available, its key spectroscopic features can be reliably predicted based on the known
effects of its functional groups on the indole scaffold.[9]

'H NMR Spectroscopy

The proton NMR spectrum will be the most definitive tool for confirming the substitution pattern.
The chemical shifts will be influenced by the anisotropic effects of the indole ring and the
electronic effects of the substituents.

| Predicted *H NMR Data (in CDCls, ~400 MHZz) | | :--- | :--- | :--- | :--- | :--- | | Assignment |
Predicted & (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | NH-1 | 8.2 - 8.5 |
broad singlet | - | Deshielded proton on nitrogen. | | H-5 | ~7.8 | doublet | ~8.0 | Ortho to the
electron-withdrawing NO:z group, significantly deshielded. | | H-6 | ~7.0 | doublet | ~8.0 | Ortho
to the electron-donating OCHs group, shielded. | | H-2 | ~7.3 | triplet or dd | ~2.5-3.0 | Typical
C2-H of indole, coupled to H1 and H3. | | H-3 | ~6.7 | triplet or dd | ~2.5-3.0 | Typical C3-H of
indole, coupled to H1 and H2. | | OCHs-7 | ~4.0 | singlet | - | Methoxy protons. |
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3C NMR Spectroscopy

The carbon spectrum will show 9 distinct signals, with chemical shifts heavily influenced by the
attached functional groups.

| Predicted 13C NMR Data (in CDCls, ~100 MHz) | | :--- | :--- | Rationale | | Assignment |
Predicted & (ppm) | | C-7a | ~140 | Quaternary carbon attached to OCHs and part of the ring
fusion. | | C-4 | ~145 | Quaternary carbon attached to the NOz group, deshielded. | | C-7 | ~148
| Aromatic carbon bearing the methoxy group. | | C-3a | ~128 | Quaternary carbon at the ring
fusion. | | C-5| ~115 | Aromatic CH ortho to the nitro group. | | C-6 | ~105 | Aromatic CH ortho
to the methoxy group, shielded. | | C-2 | ~125 | Pyrrole ring CH. | | C-3 | ~102 | Pyrrole ring CH,
typically shielded. | | OCHs | ~56 | Methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Predicted IR Absorption Bands | | :--- | :--- | Functional Group | | Wavenumber (cm™?) |
Intensity | | 3400 - 3300 | Medium, Sharp | N-H Stretch (Indole) | | 3100 - 3000 | Medium |
Aromatic C-H Stretch | | 2950 - 2850 | Weak-Medium | Aliphatic C-H Stretch (-OCHs) | | 1520 -
1480 | Strong | Asymmetric N-O Stretch (NO2) | | 1360 - 1320 | Strong | Symmetric N-O Stretch
(NO2) | | 1260 - 1230 | Strong | Aryl-O Stretch (Asymmetric) | | 2050 - 1020 | Medium | Aryl-O
Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass
spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

¢ Molecular lon (M*): m/z =192.17

o Key Fragmentation: Expect loss of NO2 (m/z 46), OCHs (m/z 31), and other characteristic
indole ring fragmentations.

Chemical Reactivity: A Study in Electronic Conflict

The reactivity of 7-Methoxy-4-nitro-1H-indole is a fascinating case study dictated by the
opposing electronic influences of its substituents.
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e Pyrrole Ring Reactivity (C2/C3): The indole nucleus is inherently electron-rich, making it
susceptible to electrophilic attack, typically at C3.[10] The 7-methoxy group, being an EDG,
further enhances the overall electron density of the ring system, supporting this reactivity.
However, the 4-nitro group's strong electron-withdrawing nature will somewhat temper this,
making the molecule less reactive towards electrophiles than 7-methoxy-1H-indole itself.
Nonetheless, reactions like Vilsmeier-Haack formylation or Mannich reactions are expected
to proceed at the C3 position.

e Benzene Ring Reactivity (C5/C6): The benzene portion of the molecule is strongly
deactivated towards electrophilic aromatic substitution due to the C4-nitro group. Further
electrophilic attack on this ring is highly unlikely. Conversely, the nitro group makes the
benzene ring electron-deficient and activates it for nucleophilic aromatic substitution (SnAr),
particularly at positions ortho and para to the nitro group (C5). A strong nucleophile could
potentially displace a suitable leaving group at C5 if one were present.

» Nitro Group Reduction: The nitro group is readily reduced to an amino group (7-Methoxy-4-
amino-1H-indole) using various reducing agents (e.g., H2/Pd-C, SnClz, Na2S204). This
transformation is often a key step in drug development, converting the EWG into a versatile
EDG and a synthetic handle for further functionalization, such as amide or sulfonamide
formation.[11]

Diagram 3: Reactivity Profile of 7-Methoxy-4-nitro-1H-indole

(7-Methoxy-4-nitro-lH-indoIe)

Pyrrole Ring Nitro Group
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C3: Electrophilic Attack
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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